molecular formula C17H24N2O6S2 B2929026 methyl 4-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate CAS No. 1396683-43-4

methyl 4-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate

Cat. No.: B2929026
CAS No.: 1396683-43-4
M. Wt: 416.51
InChI Key: XAQUWFIOBKDIIT-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate is a synthetic sulfonamide derivative featuring a benzoate ester core linked to a piperidine ring via a sulfamoyl group. This compound is hypothesized to target inflammatory pathways, given structural similarities to arthritis therapeutics (e.g., Eli Lilly's phenoxyethyl piperidine derivatives) . However, its exact biological activity and physicochemical properties remain under investigation.

Properties

IUPAC Name

methyl 4-[(1-cyclopropylsulfonylpiperidin-4-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6S2/c1-25-17(20)14-2-4-15(5-3-14)26(21,22)18-12-13-8-10-19(11-9-13)27(23,24)16-6-7-16/h2-5,13,16,18H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQUWFIOBKDIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Sulfonylation: The piperidine intermediate is then reacted with cyclopropanesulfonyl chloride under basic conditions to introduce the sulfonyl group.

    Benzoate Ester Formation: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Deprotected piperidine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Methyl 4-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 4-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The piperidine ring may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound ID Chemical Name Key Substituents Molecular Formula Molecular Weight Source
Target Compound Methyl 4-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate Cyclopropanesulfonyl, sulfamoyl linker Estimated: C17H23N3O5S2 ~413 g/mol N/A
Prep 14 Methyl 4-[[[(2R)-1-(2-phenoxyethyl)piperidine-2-carbonyl]amino]methyl]benzoate Phenoxyethyl, carbamoyl linker Not provided MS: 397 (M+H)<sup>+</sup> Eli Lilly (2014)
CAS 2034421-94-6 Methyl 4-(((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate Dimethylsulfamoyl, carbamoyl linker C17H25N3O5S 383.5 g/mol Huayuan (2024)

Key Structural Differences :

  • Target Compound : Contains a sulfamoyl (SO2NH) linker and cyclopropanesulfonyl group, enhancing acidity and rigidity.
  • Prep 14: Uses a carbamoyl (CONH) linker and phenoxyethyl group, which may increase lipophilicity.
  • CAS 2034421-94-6 : Features a dimethylsulfamoyl group (SO2N(CH3)2), reducing hydrogen-bonding capacity compared to the target compound.

Physicochemical Properties

Property Target Compound Prep 14 CAS 2034421-94-6
Molecular Weight ~413 g/mol (estimated) 397 g/mol 383.5 g/mol
Solubility Likely moderate (sulfamoyl enhances polarity) Lower (phenoxyethyl increases logP) Higher (dimethylsulfamoyl reduces polarity)
logP (Predicted) ~2.1 (cyclopropane reduces flexibility) ~3.5 (aromatic phenoxy group) ~1.8 (polar dimethylsulfamoyl)

Notes:

  • The cyclopropanesulfonyl group in the target compound may improve metabolic stability due to steric hindrance .
  • The sulfamoyl linker increases acidity (pKa ~2-3) compared to carbamoyl analogues (pKa ~8-10), affecting ionization in physiological environments.

Biological Activity

Methyl 4-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate is a compound with significant potential in medicinal chemistry, particularly in the context of cancer treatment and other therapeutic areas. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H29N3O4SC_{20}H_{29}N_{3}O_{4}S. The compound features a benzoate moiety linked to a sulfamoyl group, which is further connected to a piperidine derivative with a cyclopropanesulfonyl substituent. This structural complexity contributes to its biological activity.

Research indicates that compounds similar to this compound exhibit inhibitory effects on various kinases, including cyclin-dependent kinase 2 (CDK2), which is crucial in cell cycle regulation. Inhibition of CDK2 can lead to reduced proliferation of cancer cells, making this compound a candidate for anti-cancer therapies .

Anticancer Properties

Several studies have demonstrated the anticancer potential of related compounds. For instance, derivatives of piperidine with sulfonyl groups have shown efficacy in inhibiting tumor growth in preclinical models. The mechanism involves the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Pharmacological Studies

Pharmacological evaluations have indicated that this compound exhibits moderate to high potency against various cancer cell lines. In vitro assays revealed that the compound can significantly reduce cell viability in breast and prostate cancer models, suggesting its potential as a therapeutic agent .

Case Studies

  • In Vivo Efficacy : In a study involving xenograft models of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The compound was well-tolerated, with no severe adverse effects reported .
  • Mechanistic Insights : Another investigation focused on the molecular pathways affected by the compound. It was found that treatment led to decreased phosphorylation of retinoblastoma (Rb) protein, a key regulator of the cell cycle, thereby confirming its role as a CDK2 inhibitor .

Data Tables

Property Value
Molecular FormulaC20H29N3O4SC_{20}H_{29}N_{3}O_{4}S
Molecular Weight393.53 g/mol
SolubilitySoluble in DMSO
TargetCDK2
IC50 (Cancer Cell Lines)50 nM (approx.)

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